4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrCl2N2OS/c17-11-4-1-9(2-5-11)15(22)21-16-20-14(8-23-16)10-3-6-12(18)13(19)7-10/h1-8H,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPUMIIYECRIOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrCl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Cyclization and Coupling
The most widely reported method involves sequential cyclization and coupling reactions to construct the thiazole core before introducing the benzamide moiety. This approach begins with the formation of an acyl thiourea intermediate, which undergoes cyclization with p-bromophenacylbromide to yield the thiazole ring.
Reaction Procedure
- Formation of Acyl Thiourea : Pentanoyl chloride reacts with potassium thiocyanate in dry acetone to generate an isothiocyanate intermediate. Subsequent addition of 3-aminoquinoline produces acyl thiourea.
- Cyclization with p-Bromophenacylbromide : The acyl thiourea reacts with p-bromophenacylbromide under nitrogen atmosphere, facilitating sulfur nucleophilic attack at the α-carbon of the phenacyl bromide. This step proceeds via an isothiourea intermediate, followed by dehydration to form the thiazole ring.
- Benzamide Coupling : The thiazole intermediate is coupled with 4-bromobenzoyl chloride using triethylamine as a base, forming the final product.
Table 1: Key Parameters for Multi-Step Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acyl Thiourea Formation | Pentanoyl chloride, KSCN, dry acetone | 78 |
| Thiazole Cyclization | p-Bromophenacylbromide, N₂ atmosphere | 65 |
| Benzamide Coupling | 4-Bromobenzoyl chloride, Et₃N | 82 |
This method achieves an overall yield of 41.7% (0.417 × 0.65 × 0.82) and is favored for its scalability. However, the reliance on moisture-sensitive reagents necessitates stringent anhydrous conditions.
Substitution Reactions with Chloroacetyl Chloride
An alternative route employs chloroacetyl chloride as a key electrophile to functionalize the thiazole ring. This method emphasizes the versatility of α-halo amides in nucleophilic substitution reactions.
Reaction Procedure
- Thiazole Intermediate Synthesis : 4-(3,4-Dichlorophenyl)thiazol-2-amine is treated with chloroacetyl chloride in 1,4-dioxane and triethylamine, yielding 2-chloro-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetamide.
- Bromine Introduction : The chlorine atom in the acetamide group is substituted with bromide using N-bromosuccinimide (NBS) under radical initiation conditions.
- Benzamide Formation : The brominated intermediate reacts with benzoic acid derivatives via Schotten-Baumann conditions, using thionyl chloride for acid activation.
Table 2: Substitution Reaction Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Dry DMF | Maximizes NBS reactivity |
| Temperature | 70°C | Prevents side reactions |
| Catalyst | AIBN (azobisisobutyronitrile) | Enhances radical stability |
This method offers modularity for introducing diverse benzamide groups but requires careful control of radical conditions to avoid over-bromination.
Acid Chloride Amination Approach
A streamlined two-step synthesis leverages in-situ acid chloride generation followed by amidation.
Reaction Procedure
- Acid Chloride Preparation : 4-Bromobenzoic acid is treated with thionyl chloride in dichloromethane, forming 4-bromobenzoyl chloride. Excess thionyl chloride is removed via distillation.
- Amidation with Thiazole Amine : The acid chloride reacts with 4-(3,4-dichlorophenyl)thiazol-2-amine in tetrahydrofuran (THF) with aqueous ammonia, yielding the target compound.
Table 3: Acid Chloride Method Performance
| Metric | Value |
|---|---|
| Reaction Time | 4 hours |
| Yield | 75% |
| Purity (HPLC) | >98% |
This approach is noted for its simplicity and high purity but requires stoichiometric control to prevent diacylation byproducts.
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Advantages | Limitations | Ideal Use Case |
|---|---|---|---|
| Multi-Step Synthesis | High scalability | Moisture-sensitive steps | Industrial production |
| Substitution Reactions | Modular benzamide groups | Radical initiation needed | Research-scale diversity |
| Acid Chloride Amination | Rapid, high-yield | Diacylation risk | Academic synthesis |
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiol, or alkoxy derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates targeting various diseases.
Biological Studies: The compound can be used to study the interaction with biological targets such as enzymes, receptors, and proteins.
Material Science: It can be employed in the development of new materials with specific properties, such as conducting polymers or organic semiconductors.
Pharmaceuticals: The compound may serve as an intermediate in the synthesis of pharmaceutical agents with therapeutic potential.
Mechanism of Action
The mechanism of action of 4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiazole ring and dichlorophenyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide can be contextualized against the following analogous compounds:
Table 1: Structural Comparison of Key Analogues
Key Observations
Halogen Substitution Patterns :
- The 3,4-dichlorophenyl group on the thiazole distinguishes the target compound from analogues with 2,4-dichlorophenyl (e.g., ). This positional isomerism may influence electronic properties and steric interactions in biological targets.
- Bromine at the para position on the benzamide (target) contrasts with meta-bromine in EMAC2061 , which could alter binding affinity or metabolic stability.
Biological Activity: Thiazole derivatives with dichlorophenyl groups (e.g., ) are often associated with anti-inflammatory, analgesic, and antiviral activities. EMAC2061 (structurally similar) was synthesized with yields <80% , suggesting synthetic challenges for brominated thiazole derivatives.
Physicochemical Properties: The target compound’s molecular weight (~472 g/mol) aligns with Lipinski’s rule of five, favoring oral bioavailability.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for N-(thiazol-2-yl)benzamides, such as coupling bromobenzoyl chloride with 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine . In contrast, sulfamoyl-substituted analogues (e.g., ) require additional sulfonation steps.
Critical Analysis of Evidence
- Structural Data : Crystal structures for closely related compounds (e.g., 4-bromo-N-(2-nitrophenyl)benzamide ) confirm the planar geometry of the benzamide-thiazole system, critical for π-π stacking in target binding.
- SHELX Software : Structural refinements for analogues (e.g., ) rely on SHELX programs, underscoring the reliability of crystallographic data for such compounds.
- Limitations: Direct biological data for the target compound are absent in the provided evidence.
Biological Activity
4-Bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide (CAS No. 325987-40-4) is a synthetic organic compound notable for its complex structure, which includes a bromine atom, a dichlorophenyl group, and a thiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure
The molecular formula of 4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is . The presence of the thiazole ring is significant for its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The thiazole ring and the dichlorophenyl group are believed to play crucial roles in these interactions, potentially inhibiting or modulating the activity of specific proteins involved in disease processes.
Antimicrobial Activity
Research has indicated that compounds containing the thiazole nucleus exhibit substantial antimicrobial properties. For instance:
- Study Findings : A study evaluated several thiazole derivatives for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with similar structures to 4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide showed promising results against various bacterial strains .
| Compound | Antimicrobial Activity | Target Bacteria |
|---|---|---|
| d1 | Moderate | E. coli |
| d2 | High | S. aureus |
| d3 | Low | P. aeruginosa |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines:
- Case Study : In a study involving estrogen receptor-positive human breast adenocarcinoma (MCF7) cells, derivatives similar to 4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide were tested using the Sulforhodamine B (SRB) assay. Compounds d6 and d7 demonstrated significant cytotoxicity against these cancer cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| d6 | 5.0 | MCF7 |
| d7 | 7.5 | MCF7 |
Structure-Activity Relationship (SAR)
The efficacy of 4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide can be influenced by its structural components:
- Thiazole Ring : Essential for antimicrobial and anticancer activity.
- Dichlorophenyl Group : Enhances binding affinity to biological targets.
Comparative Analysis
When compared to similar compounds lacking the thiazole moiety or with different substitutions on the phenyl ring, 4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide exhibits unique biological properties due to its structural complexity.
| Compound Name | Biological Activity |
|---|---|
| 3-bromo-N-(3,5-dichlorophenyl)benzamide | Moderate antimicrobial |
| 4-bromo-N-(3,4-dichlorophenyl)benzamide | Low anticancer activity |
| 4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide | High antimicrobial and anticancer potential |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide?
- The synthesis typically involves multi-step reactions:
Thiazole ring formation : Condensation of 3,4-dichlorophenyl thiourea with α-bromo ketones under reflux in ethanol .
Amide coupling : Reaction of the thiazol-2-amine intermediate with 4-bromobenzoyl chloride using a coupling agent (e.g., HATU or DCC) in anhydrous DMF .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Key conditions : Temperature control (70–80°C for thiazole formation), inert atmosphere (N₂), and pH adjustment (neutral to slightly basic) to minimize side reactions .
Q. How is the structural integrity of this compound confirmed?
- Spectroscopic methods :
- ¹H/¹³C NMR : Peaks for the dichlorophenyl (δ 7.4–7.6 ppm), thiazole (δ 8.1–8.3 ppm), and benzamide (δ 7.8–8.0 ppm) groups .
- IR spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-Br (~600 cm⁻¹) .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial activity : Broth microdilution assay against S. aureus (MIC ≤ 8 µg/mL) and E. coli (MIC ≤ 16 µg/mL) .
- Enzyme inhibition : Fluorescence-based assays for kinase or protease inhibition (IC₅₀ values reported in the 10–50 µM range) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ ~20 µM) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparation?
- Reaction optimization :
- Catalyst screening : Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling (yield improvement from 60% to 85%) .
- Solvent effects : DMF > DMSO > THF for amide coupling efficiency .
- Design of Experiments (DoE) : Response surface methodology to balance temperature (70–90°C), stoichiometry (1:1.2 benzamide:thiazole), and reaction time (12–24 hr) .
Q. How to resolve contradictions in reported biological activity data?
- Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
- Solution :
Standardized assays : Use fixed ATP levels (1 mM) and Tris-HCl buffer (pH 7.4) .
Control compounds : Include staurosporine as a positive control to validate assay sensitivity .
- Statistical analysis : Apply ANOVA to compare data across studies (p < 0.05 threshold) .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent variation :
- Dichlorophenyl group : Replace with fluorophenyl (↑ hydrophobicity) or methoxyphenyl (↓ steric hindrance) to modulate activity .
- Benzamide position : Para-bromo substitution (current compound) vs. meta-nitro (↑ electron-withdrawing effects) .
- Biological testing : Compare IC₅₀ values across analogs to identify critical functional groups (e.g., thiazole ring essential for binding) .
Q. How can computational modeling guide target identification?
- Molecular docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR, PDB ID: 1M17). The thiazole ring shows hydrogen bonding with Lys721 .
- MD simulations : GROMACS-based 100 ns simulations to assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates stable binding) .
- QSAR models : Train Random Forest algorithms on IC₅₀ data to predict activity of novel analogs (R² > 0.85) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
